
(4-Bromo-2-chloro-3-methoxyphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-2-chloro-3-methoxyphenyl)boronic acid , often referred to as BCMPB , is a boronic acid derivative. Structurally, it contains a trivalent boron atom with one alkyl substituent (C–B bond) and two hydroxyl groups. These compounds are synthetically derived from primary sources of boron, such as boric acid. BCMPB is not found in nature and is primarily used as a synthetic intermediate in organic chemistry .
Synthesis Analysis
BCMPB can be synthesized through various methods. One common approach involves the dehydration of boric acid with alcohols to form borate esters. Subsequent oxidation of boranes leads to the formation of boronic acids. The first isolation of a boronic acid was reported by Frankland in 1860. Notably, boronic acids exhibit superior stability to atmospheric oxidation compared to borinic acids, which result from the first oxidation of boranes .
Molecular Structure Analysis
The molecular structure of BCMPB consists of a phenyl ring with substituents at specific positions. The bromine (Br) and chlorine (Cl) atoms are attached to adjacent carbon atoms, while the methoxy (OCH₃) group is positioned ortho to the chlorine. The boron atom is connected to the phenyl ring via a boron-carbon bond (C–B) and bears two hydroxyl groups (OH) to complete its valence .
Chemical Reactions Analysis
- Suzuki-Miyaura Cross-Coupling : BCMPB serves as a reagent in Pd-catalyzed direct arylation reactions. It is commonly employed in the synthesis of biaryl compounds by coupling with aryl halides or pseudohalides .
- 1,2-Carboboration of Alkynes : BCMPB can undergo 1,2-carboboration reactions with alkynes, leading to the formation of boron-containing heterocycles .
Properties
IUPAC Name |
(4-bromo-2-chloro-3-methoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrClO3/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3,11-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBKJNNGVZBCJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Br)OC)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-methyl-2-phenethyl-7-(2-toluidino)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2663844.png)

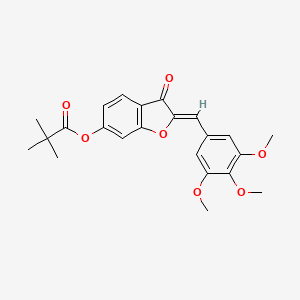
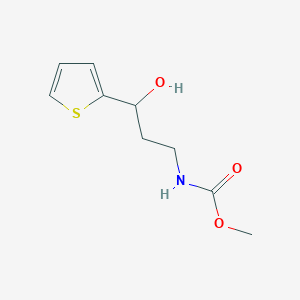
![2-Benzyl-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2663855.png)
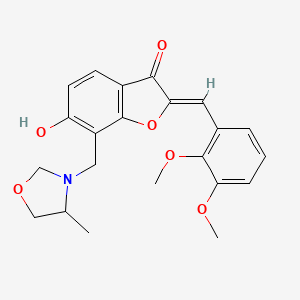
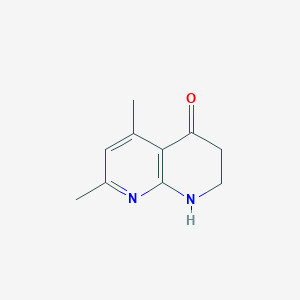
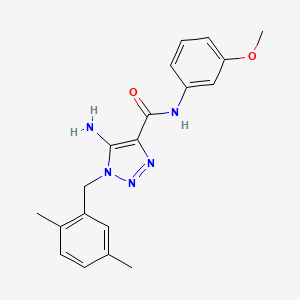

![2-[(Imidazo[1,2-a]pyridin-2-ylmethyl)thio]aniline](/img/structure/B2663863.png)
![2-[[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2663864.png)
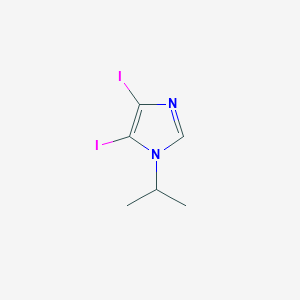
![Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2663866.png)
![8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indole-4-thione](/img/structure/B2663867.png)
